molecular formula C18H19NO2 B13395242 (-)-N-nornuciferine

(-)-N-nornuciferine

Cat. No.: B13395242
M. Wt: 281.3 g/mol
InChI Key: QQKAHDMMPBQDAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(-)-N-nornuciferine: is an alkaloid compound found in plants such as the sacred lotus (Nelumbo nucifera). It is known for its various pharmacological properties, including anti-inflammatory, antioxidant, and neuroprotective effects. The compound has garnered significant interest in scientific research due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (-)-N-nornuciferine typically involves the extraction from natural sources or chemical synthesis. One common method is the extraction from the leaves and seeds of Nelumbo nucifera using solvents like methanol or ethanol. The extract is then purified using chromatographic techniques.

Industrial Production Methods: Industrial production of this compound is less common due to the complexity of its synthesis. advancements in biotechnology and synthetic chemistry may pave the way for more efficient production methods in the future.

Chemical Reactions Analysis

Types of Reactions: (-)-N-nornuciferine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the structure of this compound, potentially altering its pharmacological properties.

    Substitution: Substitution reactions can introduce different functional groups into the molecule, enhancing its activity or stability.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) are commonly used.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.

    Substitution: Various halogenating agents or nucleophiles can be used under controlled conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

Chemistry: In chemistry, (-)-N-nornuciferine is studied for its unique structural properties and potential as a precursor for synthesizing other bioactive compounds.

Biology: Biologically, the compound exhibits significant anti-inflammatory and antioxidant activities, making it a subject of interest in studies related to cellular protection and aging.

Medicine: In medicine, this compound is explored for its neuroprotective effects, particularly in the context of neurodegenerative diseases like Alzheimer’s and Parkinson’s. Its potential to modulate neurotransmitter systems is also under investigation.

Industry: Industrially, the compound’s antioxidant properties make it a candidate for use in the development of natural preservatives and health supplements.

Mechanism of Action

Molecular Targets and Pathways: (-)-N-nornuciferine exerts its effects through various molecular targets and pathways. It interacts with neurotransmitter receptors, such as dopamine and serotonin receptors, modulating their activity. The compound also influences signaling pathways involved in inflammation and oxidative stress, contributing to its protective effects on cells.

Comparison with Similar Compounds

    Nuciferine: Another alkaloid found in Nelumbo nucifera, known for its sedative and antipsychotic properties.

    Apomorphine: A dopamine agonist with similar neuroprotective effects.

    Boldine: An alkaloid with antioxidant and anti-inflammatory activities.

Uniqueness: (-)-N-nornuciferine is unique due to its specific combination of pharmacological properties, including its ability to modulate multiple neurotransmitter systems and its potent antioxidant activity

Properties

IUPAC Name

1,2-dimethoxy-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO2/c1-20-15-10-12-7-8-19-14-9-11-5-3-4-6-13(11)17(16(12)14)18(15)21-2/h3-6,10,14,19H,7-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQKAHDMMPBQDAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C3C(CC4=CC=CC=C42)NCCC3=C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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